molecular formula C18H18N2O3S3 B2970346 N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-42-8

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2970346
CAS No.: 941878-42-8
M. Wt: 406.53
InChI Key: OEDQORCTOZKJST-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiophene-substituted thiazole core, a structure of significant interest in medicinal chemistry research. The molecule incorporates two prominent heterocyclic systems: the thiazole and the thiophene ring. Thiophene derivatives are extensively investigated for their diverse biological activities and are found in various commercial drugs and agrochemicals . These compounds are frequently explored as core structural motifs in the development of novel therapeutic agents due to their wide range of potential pharmacological applications . The presence of the toluenesulfonamide (tosyl) group is a notable feature, as this functional group is often employed in chemical synthesis and can influence a compound's physicochemical properties and biological interactions. Researchers value this hybrid structure for designing and synthesizing new chemical entities, particularly in constructing combinatorial libraries for screening against various biological targets. The compound is presented as a building block for pharmaceutical research and early-stage drug discovery projects. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-6-8-14(9-7-13)26(22,23)11-3-5-17(21)20-18-19-15(12-25-18)16-4-2-10-24-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDQORCTOZKJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and tosyl groups. One common method involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazole ring. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of bioactive molecules:

  • Thiophene-thiazole hybrids: Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26, ) feature a thiophene-thiazole backbone but differ in substituents. While compound 26 employs a sulfonamide linker, the target compound uses a tosylbutanamide group, which may enhance metabolic stability due to reduced susceptibility to hydrolysis .
  • Piperazine-linked thiazoles: Derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13, ) replace the thiophene ring with a piperazine-acetamide chain.
  • Cardioprotective thiazoles : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates that electron-donating groups (e.g., methoxy) on the thiazole ring enhance cardioprotective efficacy. The target compound’s tosyl group, being electron-withdrawing, may shift activity toward different therapeutic targets .

Physicochemical Properties

Key physicochemical parameters of analogous compounds are summarized below:

Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Reference
Target Compound ~435.5 (estimated) Not reported Tosylbutanamide, thiophene N/A
Compound 26 () ~430.4 Not reported Sulfonamide, enaminone
Compound 13 () 422.54 289–290 Methoxyphenyl, piperazine
Compound 15 () 410.51 269–270 Fluorophenyl, piperazine
Cardioprotective derivative () ~430 (estimated) Not reported Methoxyphenyl, hydrazine

The target compound’s higher molecular weight (estimated) compared to derivatives may impact bioavailability, while its tosyl group could improve membrane permeability relative to sulfonamide-linked analogues .

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and thiophene derivatives. Various methods such as microwave-assisted synthesis and one-pot reactions have been employed to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that thiazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives demonstrating better inhibition than standard drugs .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound12.5M. tuberculosis
Benzothiazole derivative25Staphylococcus aureus
Coumarin-thiazole hybrid15E. coli

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The thiazole core has been associated with significant AChE inhibitory activity in similar compounds, suggesting that this compound may also exhibit this property .

Table 2: AChE Inhibition Potency of Related Compounds

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Coumarin derivative2.7[PMC11531508]
Thiazole-coumarin hybridTBD

Case Studies

A recent study synthesized various thiazole derivatives and evaluated their biological activities. Among these, some derivatives demonstrated promising results against M. tuberculosis, indicating that structural modifications can lead to enhanced efficacy .

In another investigation focusing on AChE inhibitors, compounds with a similar structural framework were analyzed using molecular docking studies, revealing strong binding interactions with the enzyme's active site . This suggests that further exploration of this compound could yield valuable insights into its therapeutic applications.

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